7-Chlorothieno[3,2-b]pyridine-3-carbonitrile
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Overview
Description
7-Chlorothieno[3,2-b]pyridine-3-carbonitrile is an organic compound belonging to the class of thienopyridines. It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring, with a chlorine atom at the 7th position and a cyano group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile typically involves the reaction of 3,4-dichloropyridine with thioacetic acid in the presence of a base such as sodium hydroxide. The intermediate product, 3,4-dichloro-5-chloropyridine, is then reacted with carbon disulfide in the presence of sodium carbonate to form 7-chlorothieno[3,2-b]pyridine. Finally, this intermediate is treated with silver cyanide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted thienopyridines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
7-Chlorothieno[3,2-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-Chlorothieno[3,2-b]pyridine: A closely related compound with similar structural features but without the cyano group.
Thieno[3,2-b]pyridine: The parent compound without the chlorine and cyano substituents.
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile: Another derivative with the cyano group at a different position.
Uniqueness: 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H3ClN2S |
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Molecular Weight |
194.64 g/mol |
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-5(3-10)4-12-8(6)7/h1-2,4H |
InChI Key |
ZEDLAQHUOMAQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CSC2=C1Cl)C#N |
Origin of Product |
United States |
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